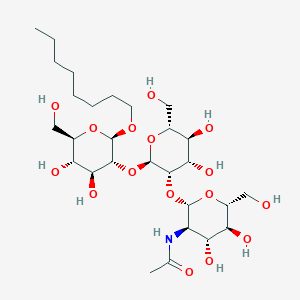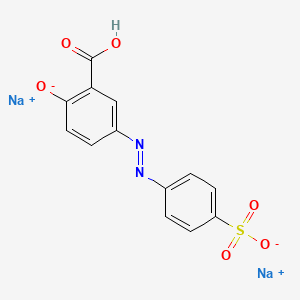
Mirabegron N-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mirabegron N-glucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder and neurogenic detrusor overactivity. This compound is formed through the glucuronidation process, where mirabegron undergoes conjugation with glucuronic acid, facilitated by uridine 5’-diphosphate-glucuronosyltransferase enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mirabegron N-glucuronide involves the enzymatic reaction of mirabegron with uridine 5’-diphosphate-glucuronic acid. This reaction is typically carried out in the presence of human liver microsomes or recombinant human uridine 5’-diphosphate-glucuronosyltransferase enzymes, such as UGT1A3 and UGT1A8 . The reaction conditions include a buffer solution (pH 7.5), magnesium chloride, and alamethicin, with the reaction mixture incubated at 37°C for a specified duration .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The process involves the purification of the product using chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Mirabegron N-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the nitrogen atom of mirabegron, forming the N-glucuronide metabolite .
Common Reagents and Conditions:
Reagents: Uridine 5’-diphosphate-glucuronic acid, human liver microsomes, recombinant human uridine 5’-diphosphate-glucuronosyltransferase enzymes.
Conditions: Buffer solution (pH 7.5), magnesium chloride, alamethicin, incubation at 37°C.
Major Products: The primary product of this reaction is this compound, with minor by-products including other glucuronide conjugates such as mirabegron O-glucuronide and carbamoyl-glucuronide .
Aplicaciones Científicas De Investigación
Mirabegron N-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of mirabegron in the human body.
Drug Development: Understanding the metabolic pathways and potential drug interactions of mirabegron.
Toxicology: Assessing the safety and potential side effects of mirabegron and its metabolites.
Clinical Research: Investigating the efficacy and safety of mirabegron in treating overactive bladder and neurogenic detrusor overactivity.
Mecanismo De Acción
Mirabegron N-glucuronide exerts its effects through the activation of beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets involved include beta-3 adrenergic receptors, which are primarily located in the bladder .
Comparación Con Compuestos Similares
Mirabegron O-glucuronide: Another glucuronide metabolite of mirabegron formed through the conjugation of glucuronic acid to the oxygen atom of mirabegron.
Carbamoyl-glucuronide: A metabolite formed through the conjugation of glucuronic acid to the carbamoyl group of mirabegron.
Uniqueness of Mirabegron N-glucuronide: this compound is unique due to its specific formation through the conjugation of glucuronic acid to the nitrogen atom of mirabegron. This specific glucuronidation pathway is facilitated by distinct uridine 5’-diphosphate-glucuronosyltransferase enzymes, making it a valuable metabolite for studying the pharmacokinetics and metabolism of mirabegron .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O8S/c32-19(16-4-2-1-3-5-16)13-28-11-10-15-6-8-17(9-7-15)29-20(33)12-18-14-40-27(30-18)31-25-23(36)21(34)22(35)24(39-25)26(37)38/h1-9,14,19,21-25,28,32,34-36H,10-13H2,(H,29,33)(H,30,31)(H,37,38)/t19-,21-,22-,23+,24-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQVFLMYXJIJCA-ZEJZDXSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-68-3 |
Source


|
| Record name | Mirabegron N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIRABEGRON N-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y8XEI3LHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









